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molecular formula C10H12ClNO2 B2733100 (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester CAS No. 25814-07-7

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester

Cat. No. B2733100
M. Wt: 213.66
InChI Key: NHGYQADUGSHIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026270B2

Procedure details

Ethyl-4-aminophenylacetate (20 g, 112 mmol) was dissolved in chloroform (300 ml) and treated with N-chlorosuccinimde (14.92 g, 112 mmol) and stirred for 15 minutes at room temperature under argon. Reaction mixture was washed with water, brine and dried over magnesium sulphate. Evaporated to a brown oil which was purified by chromatography on silica gel eluting with ethyl acetate (0-45%) in hexane to give the title compound as a orange oil (10.12 g, 47.4 mmol). LC/MS: Rt=2.59, [MH]+ 214.
Name
Ethyl-4-aminophenylacetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)[CH3:2].C(Cl)(Cl)[Cl:15]>>[NH2:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:13])=[CH:11][C:10]=1[Cl:15]

Inputs

Step One
Name
Ethyl-4-aminophenylacetate
Quantity
20 g
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)N)=O
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at room temperature under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with N-chlorosuccinimde (14.92 g, 112 mmol)
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporated to a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel eluting with ethyl acetate (0-45%) in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.4 mmol
AMOUNT: MASS 10.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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